Metanil yellow

Description

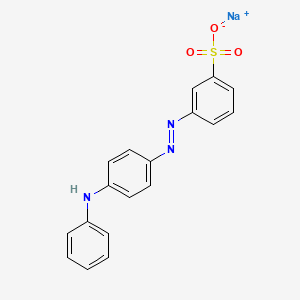

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGZLYXAPMMJTE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4005-68-9 (Parent) | |

| Record name | Metanil yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5041722 | |

| Record name | C.I. Acid Yellow 36, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metanil yellow | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2 | |

| Record name | Metanil yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Yellow 36, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(p-anilinophenylazo)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METANIL YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPF5O5BW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Metanil Yellow Chemical Structure, Properties, and Toxicology

This technical guide provides a comprehensive analysis of Metanil Yellow (Acid Yellow 36), structured for researchers and drug development professionals. It synthesizes chemical identity, synthesis protocols, toxicological mechanisms, and analytical detection methods.

Executive Summary

Metanil Yellow (CAS 587-98-4), chemically known as sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate, is a monoazo dye historically utilized in the textile, leather, and paper industries.[1][2] While it serves as a pH indicator in analytical chemistry, its illicit use as a food adulterant (e.g., in turmeric and pulses) presents significant toxicological risks.[2]

For drug development professionals, Metanil Yellow is a critical reference compound for studying azo-reduction mediated toxicity , oxidative stress signaling , and neurotoxicity models .[1] This guide details its physicochemical behavior, synthesis logic, and biological impact mechanisms.

Chemical Identity & Structural Analysis[1][3]

Metanil Yellow consists of a sulfonated benzene ring linked via an azo bond to a diphenylamine moiety. Its amphoteric nature allows it to function as an acid-base indicator.[1]

Nomenclature and Identifiers

| Property | Specification |

| IUPAC Name | Sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate |

| Common Name | Metanil Yellow, Acid Yellow 36 |

| CAS Number | 587-98-4 |

| Molecular Formula | C₁₈H₁₄N₃NaO₃S |

| Molecular Weight | 375.38 g/mol |

| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |

Structural Dynamics

The molecule exhibits azo-hydrazone tautomerism , which is pH-dependent.[1]

-

Basic/Neutral Conditions (pH > 2.3): Exists predominantly in the azo form (Yellow), characterized by extended conjugation across the diphenylamine and benzenesulfonate rings.

-

Acidic Conditions (pH < 1.2): Protonation of the azo nitrogen or the amine group disrupts the conjugation system, shifting the absorption maximum and resulting in a red color.

Physicochemical Properties[1][3][8][9][10][11][12][13]

Understanding the physicochemical behavior is essential for developing stable formulations and detection assays.

| Parameter | Value / Characteristic | Relevance |

| Solubility | Water: ~25 g/L; Soluble in Ethanol; Insoluble in oils | High water solubility facilitates rapid systemic absorption in biological models.[1] |

| pH Range | 1.2 (Red) – 2.3 (Yellow) | Used as an indicator for acid-base titrations in non-aqueous solvents.[1] |

| 434 nm (Water/NaOH) | Primary wavelength for spectrophotometric quantification.[1] | |

| pKa | ~3.1 - 4.4 (amine protonation) | Determines ionization state in physiological fluids.[1] |

| Stability | Stable in alkaline media; sensitive to strong reducing agents | Azo bond cleavage occurs under reductive conditions (e.g., gut microbiota action).[1] |

Synthesis & Manufacturing Protocol

Objective: Synthesize Metanil Yellow via diazotization of metanilic acid followed by coupling with diphenylamine.

Reaction Logic

The synthesis follows a classic azo coupling pathway. Metanilic acid is diazotized to form an electrophilic diazonium salt. This salt attacks the electron-rich diphenylamine ring at the para position relative to the amine group.

-

Critical Control Point: The coupling must be controlled to favor C-coupling (at the ring) over N-coupling (at the amine nitrogen).[1]

Synthesis Pathway Diagram[1]

Figure 1: Chemical synthesis pathway of Metanil Yellow via diazotization and azo coupling.[1]

Experimental Protocol

-

Diazotization:

-

Dissolve 0.1 mol of Metanilic Acid in 100 mL of water containing 0.1 mol NaOH.

-

Add 0.1 mol Sodium Nitrite (NaNO₂) .[1]

-

Pour this mixture slowly into a beaker containing 25 mL concentrated HCl and crushed ice, maintaining temperature at 0–5°C .

-

Validation: Potassium iodide-starch paper should turn blue (excess nitrous acid).[1]

-

-

Coupling:

-

Dissolve 0.1 mol Diphenylamine in ethanol or dilute acetic acid.

-

Slowly add the diazonium salt solution to the diphenylamine solution with constant stirring.

-

Maintain the reaction mixture for 1 hour.

-

Neutralize with Sodium Carbonate to precipitate the sodium salt of the dye.

-

-

Purification:

-

Filter the crude precipitate.

-

Recrystallize from hot water/ethanol to remove unreacted diphenylamine.

-

Toxicological Profile & Mechanism of Action[4][14][15]

For drug safety researchers, Metanil Yellow serves as a model for xenobiotic-induced oxidative stress .[1]

Mechanism of Toxicity

The toxicity is primarily mediated by the reductive cleavage of the azo bond by intestinal azoreductases (bacterial or hepatic), releasing aromatic amines which generate Reactive Oxygen Species (ROS).

Key Pathways:

-

Oxidative Stress: Increases Lipid Peroxidation (LPO) and depletes Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase (CAT).

-

Neurotoxicity: Alters neurotransmitter levels (Dopamine, Noradrenaline, Serotonin) in the striatum and hypothalamus.[3]

-

Reproductive Toxicity: Disrupts spermatogenesis and ovarian folliculogenesis via germ cell apoptosis.

Toxicity Signaling Diagram[1]

Figure 2: Mechanism of action showing the cascade from azo-reduction to organ-specific toxicity.[1]

Quantitative Toxicity Data

| Endpoint | Value | Species/Model |

| LD50 (Oral) | > 2000 mg/kg | Rat (Acute) |

| NOAEL | Low (Chronic exposure is critical) | Rat (Long-term) |

| Target Organs | Liver, Kidney, Brain, Testes | Systemic |

Analytical Detection & Quantification

Reliable detection is required for food safety surveillance and biological monitoring.

HPLC-DAD Protocol (Standard Method)

This protocol separates Metanil Yellow from food matrices or biological fluids.[1]

-

Instrument: High-Performance Liquid Chromatography (HPLC) with Diode Array Detector (DAD).[1][4][5]

-

Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 434 nm (Visible region).[1]

-

Self-Validation Step: Inject a standard solution (10 ppm). Retention time should be consistent (approx. 3.5 - 5.0 min depending on gradient). Calculate resolution (

) > 1.5 against nearest interfering peak.[1]

Rapid Spectrophotometric Check

-

Principle: Absorbance shift in acidic media.

-

Procedure:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3935589, Metanil Yellow. Retrieved from [Link][1]

- Sarkar, R., & Ghosh, P. (2012).

-

Nagaraja, T. N., & Desiraju, T. (1993). Effects of chronic consumption of metanil yellow by developing and adult rats on brain regional levels of noradrenaline, dopamine and serotonin.[3]Journal of Toxicology and Environmental Health. Retrieved from [Link]

-

Global Research Online. Metanil Yellow Decreases the Gastrointestinal Transit through Suppression of the Contractile Activity of the Small Intestine. Retrieved from [Link]

-

CABI Digital Library (2019). Determination of metanil yellow in juice and jam by high performance liquid chromatography.[4] Retrieved from [Link][1]

Sources

- 1. METANIL YELLOW | 587-98-4 [chemicalbook.com]

- 2. Metanil Yellow - Wikipedia [en.wikipedia.org]

- 3. Effects of chronic consumption of metanil yellow by developing and adult rats on brain regional levels of noradrenaline, dopamine and serotonin, on acetylcholine esterase activity and on operant conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. medcrop.or.kr [medcrop.or.kr]

- 6. scispace.com [scispace.com]

- 7. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Manufacturing of Metanil Yellow

This guide provides a comprehensive overview of the chemical synthesis and industrial manufacturing of Metanil yellow (C.I. Acid Yellow 36), an azo dye with significant applications in various industries. The document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction to Metanil Yellow

Metanil yellow, with the IUPAC name sodium 3-((4-anilinophenyl)azo)benzenesulfonate, is a synthetic organic compound belonging to the azo dye class.[1][2] These dyes are characterized by the presence of an azo group (-N=N-) which connects aromatic rings and forms an extensive chromophore, responsible for the dye's color.[2] Metanil yellow appears as a brownish-yellow solid or powder and is soluble in water.[1][3]

Historically, it has been used for dyeing textiles such as wool, silk, and nylon, as well as coloring paper, leather, and soaps.[2][3][4] It also serves as a biological stain and a pH indicator, changing from red to yellow in the pH range of 1.2 to 3.2.[1][5] Despite its industrial applications, Metanil yellow is a non-permitted food colorant due to its toxicity.[6] Its use in food products, often as an adulterant in turmeric and other spices to enhance color, poses significant health risks.[1][6]

The Chemistry of Synthesis: A Two-Step Process

The synthesis of Metanil yellow is a classic example of azo dye formation, which fundamentally involves two sequential chemical reactions: diazotization and azo coupling .

-

Diazotization: This initial step involves the conversion of a primary aromatic amine, in this case, metanilic acid (3-aminobenzenesulfonic acid), into a diazonium salt. This reaction is conducted in the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures. The low temperature is critical to prevent the unstable diazonium salt from decomposing.[7]

-

Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling agent. For Metanil yellow, the coupling component is diphenylamine. The diazonium salt attacks the para-position of the diphenylamine ring, which is activated by the amino group, forming the characteristic azo bond (-N=N-) that links the two aromatic systems.[4]

The overall reaction can be visualized as follows:

Caption: The two-stage synthesis process of Metanil yellow.

Raw Materials and Reagents

A successful synthesis relies on the quality of the starting materials. The primary reagents required are:

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Metanilic Acid | C₆H₇NO₃S | 173.19 | Primary aromatic amine |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing agent |

| Hydrochloric Acid | HCl | 36.46 | Provides acidic medium and reacts with NaNO₂ to form nitrous acid |

| Diphenylamine | C₁₂H₁₁N | 169.22 | Coupling component |

| Sodium Carbonate | Na₂CO₃ | 105.99 | pH adjustment |

| Sodium Chloride | NaCl | 58.44 | Salting out the product |

| Ice | H₂O | 18.02 | Temperature control |

Detailed Laboratory Synthesis Protocol

This protocol outlines a laboratory-scale procedure for the synthesis of Metanil yellow. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Diazotization of Metanilic Acid

-

Preparation of Metanilic Acid Suspension: In a beaker, add a specific quantity of metanilic acid to water and stir to create a uniform suspension.[8]

-

Acidification and Cooling: Transfer the suspension to a reaction vessel. Add a quantitative amount of hydrochloric acid.[8] Place the vessel in an ice bath and add crushed ice directly to the mixture to cool the temperature to 0-5 °C.[8] The low temperature is crucial to ensure the stability of the diazonium salt that will be formed.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in water.[8]

-

Formation of Diazonium Salt: Slowly add the sodium nitrite solution to the chilled metanilic acid suspension while maintaining vigorous stirring. The temperature must be kept below 5 °C throughout the addition. After the complete addition, continue stirring the mixture for approximately one hour to ensure the diazotization reaction is complete.[8] The resulting solution contains the diazotized metanilic acid.

Part 2: Azo Coupling Reaction

-

Preparation of Coupling Agent: Since diphenylamine is insoluble in water, it must be emulsified before the reaction.[4] This can be achieved by dissolving it in a suitable solvent or creating a fine suspension in water with the help of an emulsifying agent.

-

Coupling: The previously prepared diazo liquid is then added to the coupling vessel containing the diphenylamine emulsion.[8] The reaction is typically carried out at a controlled temperature, for instance, around 13 °C.[8]

-

pH Control and Reaction Completion: The pH of the reaction mixture is a critical parameter. Initially, the coupling is carried out under acidic conditions. The pH is then carefully adjusted using a soda ash (sodium carbonate) solution. For example, the pH might be raised to 4.3 and held until the diazonium compound is no longer detectable.[8] The reaction is allowed to proceed with stirring for an additional 30 minutes to ensure completion.[8]

-

Isolation of the Product (Salting Out): To precipitate the dye from the solution, the pH is further raised to approximately 8.2, and a saturated solution of sodium chloride (refined salt) is added.[8] This process, known as "salting out," reduces the solubility of the dye in the aqueous medium, causing it to precipitate. The mixture is stirred until the supernatant liquid becomes clear.[8]

-

Filtration and Washing: The precipitated Metanil yellow is collected by filtration. The solid product is then washed with a brine solution to remove any remaining impurities.

Part 3: Drying and Finishing

-

Drying: The wet dye cake is dried in an oven at a controlled temperature to remove residual water.

-

Crushing and Standardization: The dried dye is then crushed into a fine powder.[8][9] For commercial preparations, it is often mixed with an inert salt like anhydrous sodium sulfate to standardize the color strength.[8]

Industrial Manufacturing Workflow

The transition from laboratory synthesis to industrial manufacturing involves scaling up the process and employing specialized equipment for each step. The core chemical principles remain the same, but the focus shifts to efficiency, safety, and cost-effectiveness.

Caption: A simplified workflow for the industrial production of Metanil yellow.

The key stages in industrial manufacturing include:

-

Raw Material Sourcing: Procuring high-quality intermediates from accredited vendors is the first step.[10]

-

Diazotization: This is carried out in large, jacketed reactors equipped with cooling systems to maintain the required low temperatures.

-

Azo Coupling: The diazo compound is transferred to a separate, large-scale coupling reactor where it is reacted with the diphenylamine emulsion under controlled pH and temperature.[10]

-

Purification: The "salting out" and filtration steps are performed using industrial-scale precipitation tanks and filter presses.[10]

-

Drying and Finishing: The dye is typically dried using efficient methods like roller drying or spray drying, followed by crushing and blending to meet product specifications.[8][9][10]

-

Quality Control: Throughout the process, samples are taken for quality verification, testing for parameters like shade, solubility, and purity.[10]

Safety, Handling, and Regulatory Status

Metanil yellow is classified as a hazardous substance and requires careful handling.

Hazard Identification:

-

Health Hazards: It can cause serious eye damage.[11] It is also irritating to the skin and respiratory system.[12] Some studies have indicated potential for impaired fertility and mutagenic effects.[12]

-

Physical Hazards: As a combustible solid, fine dust can form explosive mixtures with air.[12]

-

Environmental Hazards: It is harmful to aquatic organisms with long-lasting effects.[11][12]

Safety Precautions and PPE:

-

Engineering Controls: Work in well-ventilated areas, preferably under a fume hood, with systems to control dust generation.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] In dusty environments, a dust respirator is necessary.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from oxidizing agents. Wash hands thoroughly after handling.[11][12]

Regulatory Status: The use of Metanil yellow in food products is prohibited in many countries. In the United States, the FDA withdrew its approval for use in drugs and cosmetics.[12][13] It is considered a non-permitted food additive.[1]

| Parameter | Information | Source |

| CAS Number | 587-98-4 | [11][14] |

| EC Number | 209-608-2 | [11] |

| Molecular Formula | C₁₈H₁₄N₃NaO₃S | [12] |

| Molecular Weight | 375.38 g/mol | [15] |

| Hazard Statements | H318: Causes serious eye damage. H412: Harmful to aquatic life with long lasting effects. | [11] |

| Precautionary Statements | P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

References

- Preparation method of Metanil yellow G - Eureka | P

- CN104250451A - Preparation method of Metanil yellow G - Google P

- Metanil Yellow Manufacturers in India: Navjivan Quality - Krishna Impex. (URL: )

-

DYE synthesis .pptx - Slideshare. (URL: [Link])

-

Metanil Yellow - PubChem - NIH. (URL: [Link])

-

Detection of metanil yellow contamination in turmeric using FT-Raman and FT-IR spectroscopy - SPIE Digital Library. (URL: [Link])

-

Chemical structure of the Metanil Yellow azo-dye molecule. - ResearchGate. (URL: [Link])

-

Metanil Yellow - Acid Dyes. (URL: [Link])

-

Metanil Yellow : Food Colour - FoodManifest. (URL: [Link])

-

Metanil yellow – Knowledge and References - Taylor & Francis. (URL: [Link])

-

some reactions of diazonium ions - Chemguide. (URL: [Link])

-

Process development for removal and recovery of Metanil Yellow by adsorption on waste materials-bottom ash and de-oiled soya - ResearchGate. (URL: [Link])

-

Safety Data Sheet: Metanil yellow (C.I. 13065) - Carl ROTH. (URL: [Link])

-

METANIL YELLOW, AN ALARMING PROBLEM IN FOOD INDUSTRIES - IIP Series. (URL: [Link])

-

The Synthesis of Azo Dyes. (URL: [Link])

-

Acid Dyes Metanil-Yellow - Scindia Group. (URL: [Link])

-

Metanil Yellow - Wikipedia. (URL: [Link])

Sources

- 1. iipseries.org [iipseries.org]

- 2. scindiaindustries.com [scindiaindustries.com]

- 3. Metanil Yellow [buydye.com]

- 4. DYE synthesis .pptx [slideshare.net]

- 5. Metanil Yellow - Wikipedia [en.wikipedia.org]

- 6. foodmanifest.com [foodmanifest.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. CN104250451A - Preparation method of Metanil yellow G - Google Patents [patents.google.com]

- 9. Preparation method of Metanil yellow G - Eureka | Patsnap [eureka.patsnap.com]

- 10. Metanil Yellow Manufacturers in India: Navjivan Quality [navjivangroup.co.in]

- 11. carlroth.com [carlroth.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Metanil Yellow - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 间胺黄 Dye content 70 % | Sigma-Aldrich [sigmaaldrich.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

Metanil yellow solubility in water and ethanol

An In-Depth Technical Guide to the Solubility of Metanil Yellow in Water and Ethanol

Introduction

Metanil yellow, also known as C.I. Acid Yellow 36, is a monoazo dye belonging to the azo class of compounds.[1] Its molecular structure imparts a vibrant yellow hue, making it a significant colorant in industries such as textiles for dyeing wool and silk, paper, and leather.[2] Beyond its dyeing applications, Metanil yellow serves as a pH indicator, exhibiting a color transition from red to yellow between pH 1.2 and 3.2.[1] This guide provides a detailed examination of the physicochemical principles governing the solubility of Metanil yellow in two common polar protic solvents: water and ethanol. Understanding these solubility characteristics is paramount for researchers, scientists, and professionals in drug development and analytical chemistry, as it dictates the dye's application, formulation, and analytical detection.

Physicochemical Characteristics

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Metanil yellow is an organic sodium salt with a distinct structure featuring both polar and non-polar regions.[3]

Table 1: Physicochemical Properties of Metanil Yellow

| Property | Value | Source |

|---|---|---|

| Chemical Name | Sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate | [3] |

| C.I. Name | Acid Yellow 36 | [2] |

| CAS Number | 587-98-4 | [4] |

| Molecular Formula | C₁₈H₁₄N₃NaO₃S | [3][4] |

| Molar Mass | 375.38 g/mol | [5] |

| Appearance | Brownish-yellow or orange powder | [6][7] |

| Melting Point | >250 °C |[5] |

The molecule's architecture consists of a polar sodium sulfonate group (-SO₃⁻Na⁺) attached to a large, predominantly non-polar backbone composed of two phenyl rings linked by an azo group (-N=N-). This amphiphilic nature is the primary determinant of its solubility behavior in different solvents.

Quantitative Solubility

The solubility of Metanil yellow varies between water and ethanol due to the differing polarities and intermolecular forces of the solvents. While various sources report on its solubility, there can be discrepancies in the exact values, likely attributable to differences in experimental conditions such as temperature and purity of the dye.

Table 2: Reported Solubility of Metanil Yellow

| Solvent | Solubility Value | Equivalent to | Source |

|---|---|---|---|

| Water | 5.36 g / 100 mL | 53.6 g/L | [8] |

| Water | 25 g/L | 2.5 g / 100 mL | [5][7][9] |

| Ethanol | 1.45 g / 100 mL | 14.5 g/L |[8] |

Generally, Metanil yellow exhibits greater solubility in water than in ethanol. This difference is explained by the specific intermolecular interactions between the dye and each solvent.

Causality of Differential Solubility: An Analysis of Intermolecular Forces

The principle of "like dissolves like" is fundamental to understanding solubility. This means that solutes dissolve best in solvents that have similar intermolecular forces.

Solubility in Water

Water is a highly polar solvent characterized by its ability to form extensive hydrogen bond networks. The dissolution of Metanil yellow in water is driven by several key interactions:

-

Ion-Dipole Interactions : This is the most significant force. The ionic sodium sulfonate group (-SO₃⁻Na⁺) dissociates in water. The positively charged sodium ion (Na⁺) and the negatively charged sulfonate group (SO₃⁻) are strongly attracted to the partial negative (oxygen) and partial positive (hydrogen) ends of the water molecules, respectively. This strong solvation of the ions by water molecules overcomes the lattice energy of the solid dye.

-

Hydrogen Bonding : The oxygen atoms of the sulfonate group and the nitrogen atoms of the azo group can act as hydrogen bond acceptors, forming hydrogen bonds with the hydrogen atoms of water molecules.

Despite these favorable interactions, the large non-polar aromatic portion of the Metanil yellow molecule is hydrophobic and disrupts the hydrogen bonding network of water, which limits its overall solubility.

Solubility in Ethanol

Ethanol (C₂H₅OH) is also a polar protic solvent, but it is less polar than water. Its structure includes a polar hydroxyl (-OH) group and a non-polar ethyl (-C₂H₅) group.

-

Hydrogen Bonding and Dipole-Dipole Forces : The hydroxyl group of ethanol allows it to form hydrogen bonds and engage in dipole-dipole interactions with the polar sulfonate group of Metanil yellow.[10][11]

-

London Dispersion Forces : The non-polar ethyl group of ethanol interacts favorably with the non-polar phenyl rings of the dye via London dispersion forces.

The solubility in ethanol is a balance. While ethanol can solvate the polar head of the dye, its lower polarity and weaker hydrogen bonding capacity compared to water make the ion-dipole interactions less effective.[12] This results in a lower overall solubility compared to water, as reported in quantitative data.[8]

Caption: Intermolecular forces governing Metanil yellow solubility.

Experimental Protocol: Spectrophotometric Determination of Solubility

To ensure trustworthy and reproducible results, a self-validating experimental protocol is essential. The following method utilizes the shake-flask technique followed by UV-Visible spectrophotometry, a standard approach for determining the solubility of colored compounds.

Step-by-Step Methodology

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of Metanil yellow of known concentration (e.g., 100 mg/L) in the chosen solvent (water or ethanol).

-

Create a series of standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L) by serial dilution of the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is approximately 414-435 nm for Metanil yellow.[5][7]

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, which validates the relationship according to the Beer-Lambert law.

-

-

Equilibration (Saturation):

-

Add an excess amount of solid Metanil yellow powder to a known volume of the solvent (water or ethanol) in a sealed container (e.g., a screw-cap flask). The excess solid ensures that saturation is reached.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge an aliquot of the mixture at high speed (e.g., 3000g for 10 minutes).[13]

-

Carefully collect the clear supernatant, ensuring no solid particles are transferred. For additional certainty, the supernatant can be passed through a 0.45 µm syringe filter.

-

-

Quantification:

-

Dilute the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the previously established calibration curve. A precise dilution factor must be recorded.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the same λmax used for the standards.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of Metanil yellow in the solvent at the specified temperature.

-

Caption: Workflow for experimental solubility determination.

Conclusion

Metanil yellow is a versatile azo dye soluble in both water and ethanol. Its solubility is significantly higher in water, a fact attributed to the powerful ion-dipole interactions between water's highly polar molecules and the dye's sodium sulfonate group. While ethanol can also solvate the dye through hydrogen bonding and dispersion forces, its lower polarity results in weaker overall interactions and thus lower solubility. This comprehensive understanding of its solubility, grounded in the principles of intermolecular forces and validated by robust experimental protocols, is crucial for the effective application of Metanil yellow in scientific and industrial contexts.

References

-

ChemBK. (n.d.). Metanil Yellow. Retrieved from [Link]

-

IHC WORLD. (2024, January 27). Reagent and Dye Solubility Chart. Retrieved from [Link]

-

Acid Dyes. (n.d.). Metanil Yellow. Retrieved from [Link]

-

RXSOL. (n.d.). Metanil Yellow. Retrieved from [Link]

-

Sato, K., et al. (2021). Development of Water Solubility of 2-Phenylsulfanylhydroquinone Dimer Dye. ACS Omega, 6(13), 9152–9159. Retrieved from [Link]

-

PubChem. (n.d.). Metanil yellow. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Metanil Yellow. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). Intermolecular Forces. Retrieved from [Link]

-

Biedermann, W., et al. (2015). A new method for the determination of the solubility of disperse dyes. ResearchGate. Retrieved from [Link]

-

Carl ROTH. (2021, March 31). Safety Data Sheet: Metanil yellow (C.I. 13065). Retrieved from [Link] cGRmfGU5YjQzYjYwYjEwMjM3YjQ5YjYyYjM3YjQ5YjYyYjM3YjQ5YjYyYjM3YjQ5YjYyYjM3YjQ5YjYy

-

The Organic Chemistry Tutor. (2022, January 14). Intermolecular Forces for C2H5OH (Ethanol). YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Method for enhancing the solubility of a colorant.

-

Scribd. (n.d.). Dye Solubility Test. Retrieved from [Link]

-

Siyavula. (n.d.). Intermolecular and interatomic forces. Retrieved from [Link]

-

CDN. (n.d.). Experiment 4 – Colorful Chemistry DYES AND PIGMENTS. Retrieved from [Link]

-

YouTube. (2020, April 1). Intermolecular Forces: Like Dissolves Like. Retrieved from [Link]

-

E K Industries, Inc. (2015, August 19). 5830 - Metanil Yellow, Powder - SAFETY DATA SHEET. Retrieved from [Link]

-

Quora. (2020, August 29). Which has stronger intermolecular forces, water or ethanol? Retrieved from [Link]

-

Meta-Sci. (n.d.). Safety Data Sheet Metanil yellow. Retrieved from [Link]

Sources

- 1. Metanil Yellow - Wikipedia [en.wikipedia.org]

- 2. Metanil Yellow [buydye.com]

- 3. Metanil yellow | C18H14N3NaO3S | CID 3935589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metanil Yellow | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 5. chembk.com [chembk.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. METANIL YELLOW | 587-98-4 [chemicalbook.com]

- 8. Reagent and Dye Solubility Chart - IHC WORLD [ihcworld.com]

- 9. METANIL YELLOW CAS#: 587-98-4 [m.chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. 4.1 Intermolecular and interatomic forces | Intermolecular forces | Siyavula [siyavula.com]

- 12. quora.com [quora.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Toxicological Profile of Metanil Yellow

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metanil yellow is a non-permitted, water-soluble azo dye extensively used as an adulterant in various food products, particularly in developing countries, due to its vibrant yellow color and low cost. Despite its widespread use, Metanil yellow poses significant health risks, with a toxicological profile characterized by multi-organ damage. This technical guide provides a comprehensive overview of the current scientific understanding of Metanil yellow's toxicology, focusing on its physicochemical properties, toxicokinetics, mechanisms of toxicity, and its effects on various organ systems. Furthermore, this guide details experimental protocols for the assessment of its toxicity and analytical methods for its detection in food matrices, aiming to equip researchers and scientists with the necessary knowledge to address the public health concerns associated with this hazardous dye.

Introduction: The Scientific Concern of a Non-Permitted Food Colorant

Metanil yellow (Acid Yellow 36) is an industrial dye used for coloring textiles, paper, and leather.[1] However, its low cost and bright, stable color have led to its illicit use as a food coloring agent, frequently detected in products like turmeric powder, pulses, sweets, and beverages.[2] Classified as a non-permitted food additive by regulatory bodies worldwide, including the Prevention of Food Adulteration Act of India, its presence in the food chain is a significant public health issue.[3][4] The continued and often unknowing consumption of Metanil yellow-adulterated food products necessitates a thorough understanding of its toxicological profile to inform risk assessment, regulatory actions, and the development of effective mitigation strategies.

Physicochemical Properties

Metanil yellow, with the chemical formula C₁₈H₁₄N₃NaO₃S, is an anionic monoazo dye.[1] Its chemical structure, characterized by the presence of an azo bond (-N=N-), is central to both its coloring properties and its toxicological activity.

| Property | Value | Reference |

| Chemical Name | Sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate | [1] |

| CAS Number | 587-98-4 | [1] |

| Molecular Formula | C₁₈H₁₄N₃NaO₃S | [1] |

| Molecular Weight | 375.38 g/mol | [1] |

| Appearance | Yellow to orange-yellow powder | [1] |

| Solubility | Water-soluble | [5] |

Toxicokinetics: Absorption, Metabolism, and Excretion

Upon ingestion, Metanil yellow is absorbed through the intestine and enters the bloodstream, facilitating its distribution to various organs.[6] While specific details on its absorption efficiency and excretion pathways are not extensively documented in publicly available literature, its metabolism has been a subject of investigation.

Metanil yellow is known to be a bifunctional inducer of hepatic xenobiotic-metabolizing enzymes.[7] It significantly induces both Phase I (cytochrome P-450 dependent monooxygenases) and Phase II (glutathione S-transferase and quinone reductase) enzymes.[7] This induction suggests that the body attempts to detoxify and eliminate the compound. However, the metabolic process itself can lead to the formation of reactive intermediates. One of the metabolites of Metanil yellow is diphenylamine, which is known to have hepatotoxic, nephrotoxic, and neurotoxic effects.[1]

The induction of cytochrome P-450 enzymes, particularly those regulated by the aryl hydrocarbon (Ah) receptor, indicates that Metanil yellow can perturb cellular signaling pathways involved in xenobiotic metabolism.[7]

Mechanism of Toxicity: The Central Role of Oxidative Stress

The primary mechanism underlying the toxicity of Metanil yellow is the induction of oxidative stress.[6][8] Ingestion of the dye leads to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the cells. This results in cellular damage through lipid peroxidation, protein oxidation, and DNA damage.[9]

The generation of oxidative stress disrupts normal cellular function and contributes to the wide range of toxic effects observed in different organ systems.[4] Studies have shown that Metanil yellow administration leads to a significant depletion of glutathione levels and an increase in lipid peroxide formation in the liver.[9]

Caption: Mechanism of Metanil Yellow-Induced Oxidative Stress.

Organ-Specific Toxicity

The systemic distribution of Metanil yellow and its metabolites leads to a wide range of toxic effects across multiple organ systems.

Gastrointestinal Toxicity

The gastrointestinal system is the first point of contact with ingested Metanil yellow. Chronic exposure leads to significant histopathological changes in the stomach and intestines. These include disruption and disarrangement of gastric folds, destruction of epithelial cells, and degeneration of gastric glands.[10][11] In the intestine, there is damage to the villi, absorptive columnar epithelial cells, and microvilli, leading to a reduced capacity for nutrient absorption.[7][10]

Hepatotoxicity

The liver, being the primary site of metabolism, is particularly susceptible to Metanil yellow-induced toxicity. Studies in animal models have demonstrated extensive degeneration of hepatocytes, diminished cytoplasmic content, and pyknosis of nuclei.[7] The hepatotoxicity is linked to the induction of oxidative stress and the formation of toxic metabolites.

Nephrotoxicity

The kidneys are also a target for Metanil yellow toxicity. Histopathological examinations have revealed necrosis of tubular epithelium, cloudy swelling of epithelial cells of renal tubules, and disruption of Bowman's capsule.[7][8] These changes indicate significant damage to the functional units of the kidney.

Neurotoxicity

Metanil yellow has been shown to be neurotoxic, affecting both the developing and adult brain.[3][11] Studies in Wistar rats have shown that oral administration of Metanil yellow adversely affects the levels of neurotransmitters (amines) in the brain stem, hypothalamus, and striatum.[8][11] Furthermore, it can cause damage to the granular and Purkinje cell layers of the brain and lead to a delayed learning process.[8]

Reproductive and Developmental Toxicity

Metanil yellow has detrimental effects on both the male and female reproductive systems. In females, it can disrupt the normal estrous cycle, impair folliculogenesis, and induce oxidative stress in the hypothalamic-pituitary-gonadal axis.[8] In males, exposure to Metanil yellow can lead to the degradation of spermatocytes and seminiferous tubules, and damage to testicular tissue.[3][8]

Cardiotoxicity

Evidence suggests that Metanil yellow can also induce cardiotoxicity. It has been shown to damage heart tissues, likely through the induction of lipid peroxidation and alteration of endogenous antioxidant enzyme levels.[3]

Genotoxicity and Carcinogenicity

Metanil yellow has been shown to possess genotoxic potential. Studies using the Allium cepa model have demonstrated that it can cause a significant reduction in the mitotic index and induce various chromosomal aberrations, including stickiness, bridges, and breaks.[12]

Furthermore, Metanil yellow is considered a potential carcinogen.[2] Studies have shown that it can act as a tumor promoter in N-nitrosodiethylamine (DEN)-induced hepatocarcinogenesis in rats.[13] A dose-related enhancing effect on the development of preneoplastic hepatic lesions has been observed.[13]

Regulatory Status and Safety Limits

Metanil yellow is not permitted for use as a food additive in most countries. The Food and Agriculture Organization (FAO) has an Acceptable Daily Intake (ADI) of 0-0.3 mg/kg body weight for Metanil yellow, though this is primarily for contexts where its presence is unavoidable and not as a permitted additive.[6] In India, the Prevention of Food Adulteration Act (PFA), 2008, specifies a maximum permissible limit of 100 mg/kg in food where its use is not entirely avoidable, though it is generally banned.[3]

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol provides a framework for assessing the acute oral toxicity of Metanil yellow.

Objective: To determine the acute oral toxicity of Metanil yellow and to obtain information on the health hazards likely to arise from a single oral exposure.

Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the subsequent step.

Animal Model: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they are often more sensitive.

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.

-

Fasting: Fast animals overnight prior to dosing (food, but not water).

-

Dose Preparation: Prepare a solution or suspension of Metanil yellow in a suitable vehicle (e.g., distilled water).

-

Dosing: Administer a single oral dose of Metanil yellow by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation:

-

Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

-

Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Record body weights shortly before dosing and at least weekly thereafter.

-

-

Endpoint: The primary endpoint is mortality. The number of animals that die or are euthanized for humane reasons within the 14-day observation period is recorded.

-

Data Analysis: The results are interpreted in terms of the number of animals that die at each dose level. This allows for the classification of the substance according to globally harmonized systems.

Caption: Workflow for an Acute Oral Toxicity Study.

Analytical Methods for Detection

The detection of Metanil yellow in food matrices is crucial for regulatory enforcement and consumer protection. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

HPLC-UV Method for Detection in Food Samples

Objective: To qualitatively and quantitatively determine the presence of Metanil yellow in food samples.

Principle: Separation of Metanil yellow from other food components using a liquid chromatographic system, followed by detection using a UV-Vis detector at its maximum absorbance wavelength.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a gradient pump and a UV-Vis or Photodiode Array (PDA) detector.

-

C18 analytical column.

Procedure:

-

Sample Preparation:

-

Homogenize the food sample.

-

Extract Metanil yellow from the sample using a suitable solvent (e.g., a mixture of methanol and ammonium acetate solution).[14]

-

Centrifuge the extract to remove solid particles.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject a known volume of the prepared sample extract into the HPLC system.

-

Run the chromatographic analysis.

-

Identify the Metanil yellow peak by comparing its retention time with that of a standard.

-

Quantify the concentration of Metanil yellow by comparing the peak area with a calibration curve prepared from standards of known concentrations.

-

Conclusion and Future Directions

The toxicological profile of Metanil yellow is well-characterized by its multi-organ toxicity, primarily driven by the induction of oxidative stress. Its genotoxic and carcinogenic potential further underscores the significant health risks associated with its consumption. While regulatory frameworks exist to prohibit its use in food, its continued presence as an adulterant highlights the need for robust surveillance and enforcement.

Future research should focus on elucidating the detailed molecular pathways involved in Metanil yellow-induced toxicity, including its effects on specific signaling cascades and epigenetic modifications. Further investigation into its toxicokinetics, particularly human-relevant metabolism and excretion studies, would provide a more precise understanding of its risk to human health. The development of rapid, cost-effective, and field-deployable analytical methods for its detection is also crucial for effective monitoring and control. For drug development professionals, understanding the mechanisms of toxicity of compounds like Metanil yellow can provide valuable insights into potential off-target effects and the importance of thorough toxicological screening of new chemical entities.

References

-

Genotoxic effect of two commonly used food dyes metanil yellow and carmoisine using Allium cepa L. as indicator. (2020). ResearchGate. [Link]

-

Metanil yellow, a food additive induces the responses at cellular and sub-cellular organisations of stomach, intestine, liver, and kidney of heteropneustes fossilis (bloch). (2025). ResearchGate. [Link]

-

METANIL YELLOW, AN ALARMING PROBLEM IN FOOD INDUSTRIES. (n.d.). IIP Series. [Link]

-

Metanil yellow: a bifunctional inducer of hepatic phase I and phase II xenobiotic-metabolizing enzymes. (1997). PubMed. [Link]

-

Metanil yellow, a food additive induces the responses at cellular and sub-cellular organisations of stomach, intestine, liver, and kidney of heteropneustes fossilis (bloch). (2025). ResearchGate. [Link]

-

Metanil Yellow Induces Oxidative Stress in Duodenal Visceral Smooth Muscle of Rat. (n.d.). ijrrjournal.com. [Link]

-

Metanil yellow – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Metanil Yellow. (n.d.). Wikipedia. [Link]

-

NOAEL and LOAEL, and ADI. (n.d.). Elæring fra med.fak. UiO. [Link]

-

Metanil yellow: The toxic food colorant. (2025). ResearchGate. [Link]

-

Effect of Blend of Metanil Yellow and Tartrazine on Different Organs of Albino Rat. (2024). International Journal of Medical Toxicology and Forensic Medicine. [Link]

-

Toxic Effect of Metanil Yellow As Food Adulterant: A Review. (2019). THINK INDIA JOURNAL. [Link]

-

Modulatory effects of metanil yellow on immunity in rodents. (1992). PubMed. [Link]

-

Dose related promoter effect of metanil yellow on the development of hepatic pre-neoplastic lesions induced by N-nitrosodiethylamine in rats. (n.d.). PubMed. [Link]

-

Public Report: NA/461. (n.d.). Australian Industrial Chemicals Introduction Scheme. [Link]

-

Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (n.d.). MDPI. [Link]

-

Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. (n.d.). Research Square. [Link]

-

Abstract for DART-04. (2025). National Toxicology Program. [Link]

-

OECD Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]

-

Effect of metanil yellow, orange II and their blend on hepatic xenobiotic metabolizing enzymes in rats. (n.d.). PubMed. [Link]

-

Summary Report of the National Toxicology Program and Environmental Protection Agency‐Sponsored Review of Pathology Materials from Selected Ramazzini Institute Rodent Cancer Bioassays. (2011). National Toxicology Program. [Link]

-

The molecular mechanisms regulating the KEAP1-NRF2 pathway. (2020). Tohoku University. [Link]

-

Developmental and Reproductive Toxicology (DART) Studies. (n.d.). Charles River Laboratories. [Link]

-

Major metabolic activation and detoxification pathways of aromatic amines. (n.d.). ResearchGate. [Link]

-

TR-463: D&C Yellow No. 11 (CASRN 8003-22-3) in F344 Rats (Feed Studies). (n.d.). National Toxicology Program. [Link]

-

Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. (n.d.). Frontiers. [Link]

-

Rapid and Sensitive Analytical Assessment of Curcuminoids and Three Common Turmeric Adulterants in a Single Run Using Liquid Chromatography and Tandem Mass Spectrometry. (2021). ACS Publications. [Link]

-

Table 1 LC-MS/MS acquisition parameters for the target synthetic dyes. (n.d.). ResearchGate. [Link]

-

Molecular mechanisms of the KEAP1-NRF2 ARE pathway: NRF2 is.... (n.d.). ResearchGate. [Link]

-

S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceutical. (n.d.). FDA. [Link]

-

Genotoxic effect of two commonly used food dyes metanil yellow and carmoisine using Allium cepa L. as indicator. (2020). PMC - NIH. [Link]

-

The proposed metabolic activation and detoxification pathways of monocrotaline in astrocytes interacting with neurons. (n.d.). ResearchGate. [Link]

-

NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,3-Butanedione (CASRN 431-03-8) in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Inhalation Studies). (n.d.). National Toxicology Program. [Link]

-

Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine. (n.d.). National Library of Medicine. [Link]

-

An advancement in developmental and reproductive toxicity (DART) risk assessment: evaluation of a bioactivity and exposure-based NAM toolbox. (n.d.). Frontiers. [Link]

-

Nomination of the NTP Rodent Bioassay for ICCVAM Review and Validation. (n.d.). National Toxicology Program (NTP). [Link]

-

Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. (n.d.). Frontiers. [Link]

-

Molecular Basis of the KEAP1-NRF2 Signaling Pathway. (2023). PMC - PubMed Central - NIH. [Link]

-

OECD Test Guideline 423. (2001). National Toxicology Program. [Link]

-

A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies. (2025). axcellerate.com. [Link]

-

Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals. (n.d.). MDPI. [Link]

-

Azo Dye Regulations in the European Union: An Overview. (2020). Compliance Gate. [Link]

-

Azo ban, eco-norms and testing. (2025). ResearchGate. [Link]

Sources

- 1. Metanil Yellow - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. Metanil yellow: a bifunctional inducer of hepatic phase I and phase II xenobiotic-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iipseries.org [iipseries.org]

- 9. Effect of metanil yellow, orange II and their blend on hepatic xenobiotic metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. thinkindiaquarterly.org [thinkindiaquarterly.org]

- 12. Genotoxic effect of two commonly used food dyes metanil yellow and carmoisine using Allium cepa L. as indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose related promoter effect of metanil yellow on the development of hepatic pre-neoplastic lesions induced by N-nitrosodiethylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis -Analytical Science and Technology [koreascience.kr]

Unveiling the Neurotoxic Cascade of Metanil Yellow: An In-depth Technical Guide for Researchers

A Senior Application Scientist's Synthesis of Mechanistic Insights and Field-Proven Methodologies

Metanil yellow, a non-permitted azo dye, is illicitly used as a food coloring agent, posing a significant health risk. While its systemic toxicity is documented, the profound neurotoxic effects observed in animal studies warrant a closer examination. This guide provides a comprehensive technical overview of the neurotoxic mechanisms of Metanil yellow, detailing its impact on neurotransmitter systems, induction of oxidative stress, and resulting histopathological and behavioral consequences. This document is intended for researchers, scientists, and drug development professionals investigating food additive toxicity and neurodegenerative processes.

The Neurotoxic Footprint of Metanil yellow: A Multi-faceted Assault on the Central Nervous System

Metanil yellow exposure triggers a cascade of detrimental events within the central nervous system (CNS), affecting both the developing and adult brain[1]. Studies in animal models, primarily Wistar rats, have demonstrated that chronic consumption of this dye leads to significant and, in some cases, irreversible neurological damage[2]. The neurotoxicity manifests through a combination of neurochemical imbalances, oxidative stress-induced cellular damage, and structural alterations in critical brain regions[1][2].

Disruption of Neurotransmitter Homeostasis: The Chemical Imbalance

Metanil yellow significantly alters the delicate balance of neurotransmitter systems, impacting mood, cognition, and motor control. The primary targets include monoamine neurotransmitters and the cholinergic system.

Monoaminergic Dysregulation

Long-term exposure to Metanil yellow leads to significant and often irreversible changes in the levels of key monoamine neurotransmitters in various brain regions[2].

-

Dopamine (DA): Studies have reported alterations in dopamine levels in the striatum, a brain region crucial for motor control and reward[2].

-

Serotonin (5-HT): Serotonin levels in the hypothalamus, striatum, and brain stem are also significantly affected, which can contribute to behavioral abnormalities[2].

-

Noradrenaline (NA): The levels of noradrenaline, involved in alertness and arousal, are also disrupted in these brain regions[2].

These changes in neurotransmitter levels are a critical aspect of Metanil yellow's neurotoxicity, contributing to the observed behavioral deficits.

Cholinergic System Impairment

The cholinergic system, vital for learning and memory, is another significant target of Metanil yellow.

-

Acetylcholinesterase (AChE) Inhibition: Metanil yellow consumption leads to a reduction in the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. This inhibition is observed in key brain regions:

The reduction in AChE activity leads to an accumulation of acetylcholine in the synapse, potentially leading to overstimulation of cholinergic receptors and subsequent excitotoxicity and neuronal damage.

Table 1: Summary of Neurochemical Alterations Induced by Metanil yellow in Rats

| Brain Region | Neurotransmitter/Enzyme | Observed Effect | Reference |

| Hypothalamus | Noradrenaline, Dopamine, Serotonin | Significantly altered levels | [2] |

| Striatum | Noradrenaline, Dopamine, Serotonin | Significantly altered levels | [2] |

| Acetylcholinesterase (AChE) | Early reduction in activity | [2] | |

| Brain Stem | Noradrenaline, Dopamine, Serotonin | Significantly altered levels | [2] |

| Hippocampus | Acetylcholinesterase (AChE) | Delayed and persistent reduction in activity | [2][3] |

Oxidative Stress and Neuronal Apoptosis: The Cellular Demise

A primary mechanism underlying Metanil yellow's neurotoxicity is the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms.

Induction of Oxidative Stress

Metanil yellow exposure has been shown to increase markers of oxidative stress in the brain, including:

-

Lipid Peroxidation: Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicate damage to neuronal membranes[1].

-

Depletion of Antioxidant Enzymes: While direct evidence in the brain is still emerging, studies on other tissues show that Metanil yellow can deplete endogenous antioxidant enzymes[1].

This oxidative onslaught damages vital cellular components, including lipids, proteins, and DNA, ultimately leading to neuronal dysfunction and death.

Caption: Metanil yellow-induced oxidative stress pathway.

Triggering Neuronal Apoptosis

The cellular damage inflicted by oxidative stress can activate apoptotic pathways, leading to programmed cell death of neurons. Key events in this process include:

-

Caspase-3 Activation: Studies have shown a significant increase in the expression of activated caspase-3, a key executioner caspase in the apoptotic cascade, in the cerebellum of Metanil yellow-treated rats[4].

-

Bcl-2 Family Dysregulation: While direct studies on Metanil yellow's effect on the Bcl-2 family in the brain are needed, it is plausible that the observed apoptosis involves an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins[5][6].

The activation of these apoptotic pathways contributes to the neuronal loss observed in histopathological examinations.

Caption: Proposed apoptotic pathway in Metanil yellow neurotoxicity.

Histopathological Alterations: A View of the Damaged Brain

Histopathological examination of brain tissue from animals exposed to Metanil yellow reveals significant structural damage, particularly in the cerebellum and hippocampus.

Cerebellar Damage

The cerebellum, crucial for motor coordination and balance, is highly susceptible to Metanil yellow-induced damage.

-

Purkinje Cell Degeneration: A significant decrease in the number of Purkinje cells is observed. These cells appear shrunken, distorted, and are surrounded by large vacuolar spaces[4].

-

Granular and Molecular Layer Abnormalities: The molecular and granular layers of the cerebellum exhibit prominent perineuronal spaces[4].

Hippocampal and Striatal Damage

While less extensively studied than the cerebellum, evidence suggests that the hippocampus and striatum also undergo histopathological changes, including neuronal degeneration[4]. These changes likely contribute to the observed learning and memory deficits.

Glial Activation

Neuroinflammation, characterized by the activation of glial cells, is another hallmark of Metanil yellow neurotoxicity.

-

Astrogliosis: A significant increase in the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of reactive astrocytes, is observed in the cerebellum[4]. This indicates a state of neuroinflammation and glial scarring.

Behavioral and Motor Deficits: The Functional Consequences

The neurochemical and structural damage caused by Metanil yellow translates into observable behavioral and motor impairments.

Learning and Memory Impairment

-

Operant Conditioning Deficits: Rats treated with Metanil yellow require significantly more sessions to learn an operant conditioning task, indicating deficits in learning and memory acquisition[2][7].

Altered Locomotor Activity

Studies have reported that Metanil yellow can lead to alterations in locomotor activity, with some evidence suggesting a stimulatory effect on the central nervous system, leading to increased locomotion and ambulation[8].

Experimental Protocols for Assessing Metanil Yellow Neurotoxicity

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity in brain tissue homogenates[9][10].

Protocol:

-

Tissue Homogenization:

-

Dissect the brain region of interest (e.g., hippocampus, striatum) on ice.

-

Homogenize the tissue in a cold phosphate buffer (e.g., 0.1 M, pH 7.4) using a tissue homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove cellular debris.

-

Collect the supernatant for the assay.

-

-

Assay Procedure (in a 96-well plate):

-

Add 200 µL of phosphate buffer to each well.

-

Add 10 µL of the brain homogenate supernatant.

-

Add 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

-

Incubate at room temperature for 5 minutes.

-

Initiate the reaction by adding 10 µL of acetylthiocholine iodide (ATCI) substrate.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min).

-

Determine the AChE activity using the molar extinction coefficient of the product of the DTNB reaction.

-

Caption: Workflow for Acetylcholinesterase (AChE) activity assay.

Histopathological Staining (Hematoxylin and Eosin - H&E)

H&E staining is a fundamental technique for visualizing the morphology of brain tissue and identifying cellular damage[11].

Protocol:

-

Tissue Fixation and Processing:

-

Perfuse the animal with saline followed by 4% paraformaldehyde.

-

Post-fix the brain in 4% paraformaldehyde overnight.

-

Dehydrate the tissue through a series of graded ethanol solutions.

-

Clear the tissue in xylene.

-

Embed the tissue in paraffin wax.

-

-

Sectioning:

-

Cut thin sections (e.g., 5-10 µm) of the brain tissue using a microtome.

-

Mount the sections on glass slides.

-

-

Staining:

-

Deparaffinize the sections in xylene.

-

Rehydrate through descending grades of ethanol to water.

-

Stain with Hematoxylin solution.

-

Rinse in water.

-

Differentiate in acid alcohol.

-

"Blue" the sections in a weak alkaline solution.

-

Counterstain with Eosin solution.

-

-

Dehydration and Mounting:

-

Dehydrate the stained sections through ascending grades of ethanol.

-

Clear in xylene.

-

Mount with a coverslip using a mounting medium.

-

Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP)

This technique is used to detect and quantify the expression of GFAP, a marker for astrogliosis[12][13].

Protocol:

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval on deparaffinized and rehydrated tissue sections using a citrate buffer (pH 6.0).

-

-

Blocking:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding with a blocking serum.

-

-

Primary Antibody Incubation:

-

Incubate the sections with a primary antibody against GFAP overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Incubate with a biotinylated secondary antibody.

-

Incubate with an avidin-biotin-peroxidase complex.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

-

Counterstaining and Mounting:

-

Counterstain with a nuclear stain like hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

Conclusion and Future Directions

The evidence from animal studies unequivocally demonstrates the potent neurotoxic effects of Metanil yellow. Its ability to disrupt multiple neurotransmitter systems, induce oxidative stress and apoptosis, and cause significant histopathological damage underscores the serious health risks associated with its consumption. This technical guide provides a framework for researchers to further investigate the intricate mechanisms of Metanil yellow neurotoxicity and to develop strategies for mitigating its harmful effects.

Future research should focus on elucidating the specific signaling pathways involved in Metanil yellow-induced oxidative stress and apoptosis in different brain regions. Furthermore, a more detailed characterization of the histopathological changes in the hippocampus and striatum is warranted. Understanding the full spectrum of Metanil yellow's neurotoxic effects is crucial for informing public health policies and protecting vulnerable populations from this hazardous food additive.

References

- Metanil Yellow Induces Oxidative Stress in Duodenal Visceral Smooth Muscle of R

-

Nagaraja, T. N., & Desiraju, T. (1993). Effects of Chronic Consumption of Metanil Yellow by Developing and Adult Rats on Brain Regional Levels of Noradrenaline, Dopamine and Serotonin, on Acetylcholine Esterase Activity and on Operant Conditioning. Food and Chemical Toxicology, 31(1), 41-44. [Link]

-

METANIL YELLOW - AN AZO DYE INDUCED HISTOPATHOLOGICAL AND ULTRASTRUCTURAL CHANGES IN ALBINO RAT (RATTUS NORVEGICUS). (2012). The Bioscan, 7(3), 427–432. [Link]

- Preparing a rat brain tissue samples for acetylcholinesterase activity measurement: The MM method. (URL not available)

-

Application of glial fibrillary acidic protein immunohistochemistry in the quantification of astrocytes in the rat brain. [Link]

-

Impairment of acquisition but not retention of a simple operant discrimination performance in aged Fischer 344 rats. [Link]

-